molecular formula C12H14O3 B1267160 Ethyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 27835-00-3

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No. B1267160
M. Wt: 206.24 g/mol
InChI Key: GEQMJBPKCOZHMV-UHFFFAOYSA-N
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Patent
US07101873B2

Procedure details

Lithium bis(trimethylsilyl)amide (20% in tetrahydrofuran, 203.6 ml, 217 mmol) was added dropwise to a stirred solution of 4-methylthioacetophenone (20.2 g, 121 mmol) in dried tetrahydrofuran (300 ml) at −20° C. and stirring was continued for 1 hour at −20° C. Ethylchloroformate (19.8 g, 182 mmol) was added dropwise to the stirred reaction mixture at −20° C. and stirring was continued for 3 hours. The reaction was quenched with saturated ammonium chloride solution and extracted with ethylacetate. The organic extract was washed with water, brine, dried over anhydrous sodium sulphate and concentrated to dryness in vacuum. The crude product thus obtained was purified by column chromatography to yield the title compound as viscous oil (16.45 g, 56.8%). 1H-NMR (DMSO-d6): δ 1.15–1.19 (t, 3H), 2.54 (s, 3H), 4.07–4.11 (q, 2H), 4.13 (s, 2H), 7.36–7.39 (d, 2H), 7.85–7.88 (d, 2H). MS m/z: 239 (M+). Preparation 4 Synthesis of 2-amino-6-(4-methylphenyl)-1,3-oxazin-4-one
Quantity
203.6 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Yield
56.8%

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17](SC)=[CH:16][CH:15]=1)=[O:13].[CH2:22]([O:24][C:25](Cl)=[O:26])[CH3:23]>O1CCCC1>[CH2:22]([O:24][C:25](=[O:26])[CH2:11][C:12](=[O:13])[C:14]1[CH:19]=[CH:18][C:17]([CH3:1])=[CH:16][CH:15]=1)[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
203.6 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
20.2 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)SC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(C1=CC=C(C=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.45 g
YIELD: PERCENTYIELD 56.8%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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